Cas no 865656-33-3 (3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one)
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one
- 3-(4-bromophenyl)sulfonyl-6-nitrochromen-2-one
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- Inchi: 1S/C15H8BrNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H
- InChI Key: PTHIUJYUOJZLJW-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(C=C([N+]([O-])=O)C=C2)C=C1S(C1=CC=C(Br)C=C1)(=O)=O
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1601-0185-2μmol |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1601-0185-5μmol |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1601-0185-1mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1601-0185-2mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1601-0185-3mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1601-0185-4mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1601-0185-5mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one
Recent Advances in the Study of 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one (CAS: 865656-33-3)
The compound 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one (CAS: 865656-33-3) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery research. This coumarin derivative, characterized by its unique bromobenzenesulfonyl and nitro functional groups, has demonstrated promising biological activities in recent studies. The current research landscape reveals several important developments regarding its synthesis, mechanism of action, and potential therapeutic applications.
Recent synthetic chemistry advancements have optimized the production of 865656-33-3 through improved sulfonylation reactions of 6-nitro-2H-chromen-2-one with 4-bromobenzenesulfonyl chloride. A 2023 study published in the Journal of Medicinal Chemistry reported a high-yield (82%) microwave-assisted synthesis method that significantly reduced reaction times while maintaining excellent purity (>98%). This methodological improvement has facilitated more efficient production for biological evaluation studies.
Pharmacological investigations have identified 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one as a potent inhibitor of several key enzymes. Most notably, it has shown selective inhibition against carbonic anhydrase IX (CA IX), with IC50 values in the low micromolar range (2.3 μM). This is particularly relevant for cancer therapeutics, as CA IX is overexpressed in many hypoxic tumors. Molecular docking studies suggest that the bromobenzenesulfonyl moiety plays a crucial role in binding to the enzyme's active site.
In antimicrobial research, preliminary findings indicate that 865656-33-3 exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 8-16 μg/mL. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies showing significant morphological changes in treated bacterial cells.
Current structure-activity relationship (SAR) studies are exploring modifications to the coumarin scaffold to enhance potency and selectivity. Researchers are particularly interested in investigating the effects of varying the position and nature of substituents on both the benzenesulfonyl and coumarin moieties. These efforts aim to develop more effective derivatives while maintaining the favorable pharmacokinetic properties observed with the parent compound.
Future research directions for 865656-33-3 include comprehensive in vivo toxicity studies, formulation development for improved bioavailability, and exploration of combination therapies with existing anticancer and antimicrobial agents. The compound's dual activity against both cancer-related targets and pathogenic microorganisms makes it a particularly interesting candidate for further development in these therapeutic areas.
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